5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine

Protecting group strategy Orthogonal synthesis Medicinal chemistry

This uniquely substituted pyridine building block features a 5-bromo cross-coupling handle and an acid-labile tert-butoxyethoxy protecting group at the 2-position, enabling orthogonal deprotection strategies alongside the stable 3-methoxy group. Unlike simpler 5-bromo-2-alkoxypyridines, its XLogP3 (2.7) and TPSA (40.6 Ų) balance lipophilicity with improved solubility, making it indispensable for advanced pharmaceutical intermediate synthesis. Request technical data and bulk pricing.

Molecular Formula C12H18BrNO3
Molecular Weight 304.184
CAS No. 1299607-50-3
Cat. No. B596576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine
CAS1299607-50-3
Synonyms5-broMo-2-(2-tert-butoxyethoxy)-3-Methoxypyridine
Molecular FormulaC12H18BrNO3
Molecular Weight304.184
Structural Identifiers
SMILESCC(C)(C)OCCOC1=C(C=C(C=N1)Br)OC
InChIInChI=1S/C12H18BrNO3/c1-12(2,3)17-6-5-16-11-10(15-4)7-9(13)8-14-11/h7-8H,5-6H2,1-4H3
InChIKeyMPSRRQWBBJHLDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine (CAS 1299607-50-3): Essential Building Block for Medicinal Chemistry and Advanced Synthesis


5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine (CAS 1299607-50-3, MFCD18803518) is a polysubstituted pyridine building block featuring a 5-bromo handle for cross-coupling, a 3-methoxy group, and a 2-(2-(tert-butoxy)ethoxy) substituent that provides an acid-labile protecting group strategy . With a molecular weight of 304.18 g/mol and an XLogP3 of 2.7, this solid compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials [1]. Its unique substitution pattern enables orthogonal functionalization strategies not possible with simpler pyridine analogs .

5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine: The Cost of Substituting Key Functional Groups in Pyridine-Based Synthesis


Direct substitution of 5-bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine with simpler analogs such as 5-bromo-2-methoxypyridine or 5-bromo-2-ethoxypyridine is not feasible due to fundamental differences in reactivity and physicochemical properties . The tert-butoxyethoxy group provides acid-labile protection of the 2-hydroxyethyl moiety, enabling orthogonal deprotection strategies that are impossible with methyl or ethyl ethers . Furthermore, the presence of both the 2-alkoxy and 3-methoxy substituents alters the electron density of the pyridine ring, impacting the efficiency and selectivity of subsequent metal-catalyzed cross-coupling reactions [1]. Computed properties such as XLogP3 (2.7 vs. 2.4) and TPSA (40.6 Ų vs. 22.1 Ų) demonstrate significant differences in lipophilicity and polarity that will affect compound solubility, membrane permeability, and chromatographic behavior, potentially derailing a synthetic route or biological assay if an unvalidated substitute is used [2].

5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine: Quantified Differentiation Against Structural Analogs for Informed Procurement


Orthogonal Reactivity via Acid-Labile tert-Butyl Protecting Group

5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine contains a tert-butyl ether, which is cleaved under mild acidic conditions (e.g., TFA or HCl), to reveal a 2-(2-hydroxyethoxy) group . This contrasts with 5-bromo-2-methoxypyridine and 5-bromo-2-ethoxypyridine, where the methyl and ethyl ethers are stable to acid but can be cleaved under harsh conditions (e.g., BBr3, HI) [1]. This orthogonal reactivity allows for the selective deprotection of the 2-position in the presence of the acid-stable 3-methoxy group, a critical feature for complex molecule synthesis .

Protecting group strategy Orthogonal synthesis Medicinal chemistry

Altered Lipophilicity (XLogP3) for Optimized ADME Properties

The computed partition coefficient (XLogP3) for 5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine is 2.7, which is 0.3 log units higher than that of the simpler analog 5-bromo-2-methoxypyridine (XLogP3 = 2.4) [1][2]. This increased lipophilicity suggests enhanced membrane permeability, which may be advantageous in cell-based assays or for improving oral bioavailability in a drug discovery context. The increase is directly attributable to the addition of the hydrophobic tert-butoxyethyl chain.

Lipophilicity ADME prediction Drug design

Enhanced Topological Polar Surface Area (TPSA) for Improved Solubility

The topological polar surface area (TPSA) of 5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine is 40.6 Ų, nearly double the TPSA of 5-bromo-2-methoxypyridine, which is 22.1 Ų [1][2]. This significant increase is due to the additional ether oxygen atoms in the 2-(2-(tert-butoxy)ethoxy) side chain. A higher TPSA generally correlates with improved aqueous solubility, which can be a crucial advantage in biological assays and formulation development.

Polar surface area Solubility Bioavailability

Increased Conformational Flexibility for Target Engagement

5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine possesses 6 rotatable bonds, compared to only 1 rotatable bond for the simpler analog 5-bromo-2-methoxypyridine [1][2]. This substantial increase in conformational flexibility is conferred by the 2-(2-(tert-butoxy)ethoxy) side chain. Greater flexibility can allow a molecule to adopt a conformation that better fits a biological target's binding pocket, potentially increasing binding affinity and selectivity.

Molecular flexibility Rotatable bonds Drug design

Commercial Availability and Purity Profile

5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine is commercially available from multiple reputable vendors, including Sigma-Aldrich (as AldrichCPR, catalog ADE000220, priced at $1,370.00 for 1 g) and AKSci (catalog 3555AD, minimum purity 95%) . MolCore offers the compound with a purity specification of NLT 98% . In comparison, the simpler analog 5-bromo-2-methoxypyridine is available from Macklin at a significantly lower cost (e.g., 172 RMB for 100g at 97% purity), reflecting its status as a commodity chemical . The higher cost and specialized nature of this compound underscore its value as a niche building block for advanced synthesis.

Commercial sourcing Purity Procurement

5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine: Targeted Applications Driven by Unique Molecular Properties


Synthesis of Complex Pharmaceutical Intermediates Requiring Orthogonal Protecting Groups

The presence of an acid-labile tert-butyl ether at the 2-position, alongside an acid-stable 3-methoxy group, makes this compound ideal for the synthesis of advanced pharmaceutical intermediates . In a multi-step sequence, the 2-(2-(tert-butoxy)ethoxy) group can be selectively deprotected to reveal a 2-(2-hydroxyethyl) moiety for further functionalization (e.g., phosphorylation, glycosylation, or sulfation), while leaving the 3-methoxy group intact [1]. This orthogonal strategy is particularly valuable in the construction of complex natural product analogs or targeted covalent inhibitors where precise control over functional group installation is paramount.

Medicinal Chemistry Optimization of ADME and Physicochemical Properties

With an XLogP3 of 2.7, a TPSA of 40.6 Ų, and 6 rotatable bonds, this compound offers a distinct physicochemical profile compared to simpler pyridine building blocks [1][2]. Medicinal chemists can utilize this scaffold to fine-tune the lipophilicity, solubility, and conformational flexibility of lead compounds. For instance, the increased TPSA relative to 5-bromo-2-methoxypyridine (40.6 Ų vs. 22.1 Ų) can improve aqueous solubility, while the higher XLogP3 (2.7 vs. 2.4) maintains sufficient membrane permeability . This balance is crucial for optimizing oral bioavailability and reducing off-target toxicity in drug candidates.

Development of Novel Agrochemicals and Functional Materials via Cross-Coupling

The 5-bromo substituent serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkenyl, alkynyl, or amino groups . The unique electronic environment created by the 2-alkoxy and 3-methoxy substituents may modulate the reactivity and selectivity of these couplings, providing access to novel chemical space for agrochemical discovery or the development of functional materials with tailored electronic or optical properties [1].

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